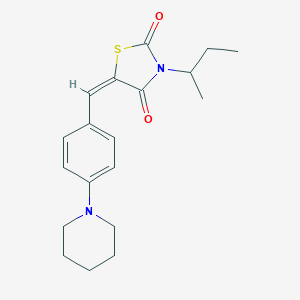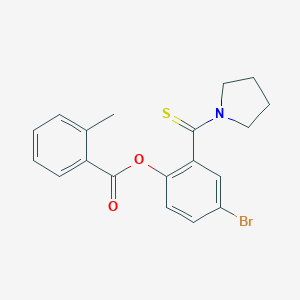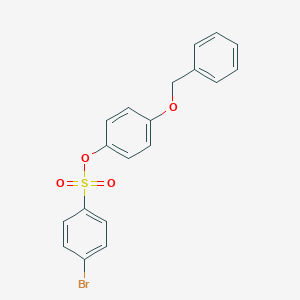
4-Chloro-2-formylphenyl 2-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-formylphenyl 2-naphthoate, also known as CFPN, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. CFPN is a member of the naphthoate family of compounds and is known for its ability to act as a potent inhibitor of various enzymes and proteins, making it a valuable tool for studying biochemical pathways and physiological processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-formylphenyl 2-naphthoate involves its ability to bind to the active site of enzymes and proteins, thereby inhibiting their activity. This inhibition can be reversible or irreversible depending on the specific enzyme or protein being targeted.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes and proteins involved in neurotransmitter metabolism, oxidative stress, and inflammation. Additionally, this compound has been shown to have anti-cancer properties, making it a potential therapeutic agent for the treatment of various types of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Chloro-2-formylphenyl 2-naphthoate in lab experiments is its potent inhibitory activity, which allows for the study of specific biochemical pathways and physiological processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments and require careful handling and disposal.
Future Directions
There are several potential future directions for research involving 4-Chloro-2-formylphenyl 2-naphthoate, including the development of more potent and selective inhibitors, the study of its potential therapeutic applications in various diseases, and the exploration of its use in combination with other compounds for synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential impact on various physiological processes.
Synthesis Methods
4-Chloro-2-formylphenyl 2-naphthoate can be synthesized using a variety of methods, including the reaction of 4-chloro-2-formylphenol with 2-naphthoic acid in the presence of a catalyst such as sulfuric acid. Other methods include the use of acetic anhydride and phosphorus pentoxide, or the reaction of 4-chloro-2-formylphenol with 2-naphthylamine followed by oxidation with potassium permanganate.
Scientific Research Applications
4-Chloro-2-formylphenyl 2-naphthoate has been used extensively in scientific research as a tool for studying various biochemical pathways and physiological processes. One of the most common applications of this compound is in the study of enzyme inhibition, as it has been shown to be a potent inhibitor of several enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase.
properties
Molecular Formula |
C18H11ClO3 |
|---|---|
Molecular Weight |
310.7 g/mol |
IUPAC Name |
(4-chloro-2-formylphenyl) naphthalene-2-carboxylate |
InChI |
InChI=1S/C18H11ClO3/c19-16-7-8-17(15(10-16)11-20)22-18(21)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H |
InChI Key |
FNMIPFCYGJPEJR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)OC3=C(C=C(C=C3)Cl)C=O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)OC3=C(C=C(C=C3)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-(5-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoate](/img/structure/B306250.png)
![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(butan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B306251.png)
![ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306252.png)
![5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B306253.png)
![ethyl 2-{(5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306255.png)
![(5Z)-3-benzyl-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306257.png)
![ethyl 2-[(5E)-5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306258.png)

![Ethyl 2-[5-({2-[(2-cyanobenzyl)oxy]-1-naphthyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306262.png)
![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306263.png)
![2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306266.png)


